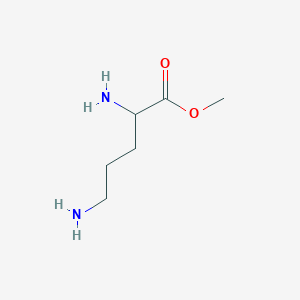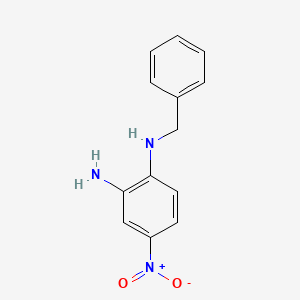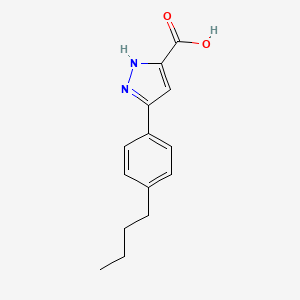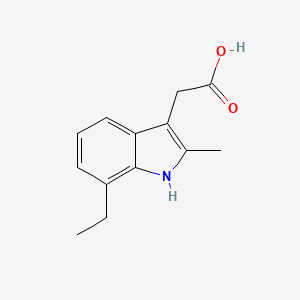
2-(Trimethylsilylmethyl)allyl acetate
Overview
Description
2-(Trimethylsilylmethyl)allyl acetate is a clear colorless liquid . It is used as a precursor for palladium trimethylenemethane cycloaddition reactions .
Synthesis Analysis
The synthesis of this compound is typically achieved through a condensation reaction of trimethyl (silyl) acetic ester and quaternary ammonium salt to form acetic acid (trimethylsilyl) methane ammonium salt. This salt then reacts with allyl alcohol to produce this compound .Molecular Structure Analysis
The molecular formula of this compound is C9H18O2Si . The molecular weight is 186.32 .Chemical Reactions Analysis
This compound is used in the synthesis of cyclopentane via Pd (0)-catalyzed reactions with 2π acceptors .Physical And Chemical Properties Analysis
This compound has a density of 0.877g/mL at 25°C (lit.), a boiling point of 95°C at 7mm Hg (lit.), and a refractive index of n20/D 1.440 (lit.) . It is also reactive with water .Scientific Research Applications
Aldol Reactions and Allylations
2-(Trimethylsilylmethyl)allyl acetate is utilized in various chemical reactions including aldol reactions and allylations. For instance, in electrogenerated acid (EG acid)-catalyzed reactions, the aldol reaction of acetals with enol trimethylsilyl ethers and 1,2-bis(trimethylsiloxy)alkenes, involving this compound, leads to the formation of corresponding adducts. This process demonstrates the significant role of the trimethylsilyl moiety in facilitating these reactions (Torii et al., 1987).
Silyl Ketene Acetals Formation
The compound is also involved in the formation of silyl ketene acetals. For example, allyl 2-diazo-2-phenylacetates react with trimethylsilyl thioethers to generate α-allyl-α-thio silyl esters, which is a part of a tandem process leading to Ireland-Claisen rearrangement (Combs et al., 2021).
Synthesis of Dienes and Pyrrolidines
This compound is also used in the synthesis of dienes and pyrrolidines. For instance, allyl acetates eliminate acetic acid in the presence of O,N-bis(trimethylsilyl)acetamide and molybdenum hexacarbonyl, leading to α,β,γ,δ-dienoates synthesis (Trost et al., 1983). Additionally, the enantioselective construction of pyrrolidines is facilitated by palladium-catalyzed asymmetric [3 + 2] cycloaddition using this compound (Trost & Silverman, 2008).
Protection in Carbohydrate Chemistry
The compound plays a role in carbohydrate chemistry. It is compatible with various protection/deprotection conditions encountered in oligosaccharide synthesis, as demonstrated in the preparation of fully functionalized rhamnose acceptors and donors (Pinto et al., 1990).
Iridium-Catalyzed Reactions
Iridium-catalyzed reactions involving this compound result in enantioselective transfer hydrogenation and carbonyl (trimethylsilyl)allylation. These processes lead to the production of various compounds with high stereoselectivity and enantioselectivity, demonstrating the versatility of this compound in catalytic reactions (Han et al., 2010).
Allylation using Allyborates
This compound is also significant in the allylation of acetalsactivated by trimethylsilyl trifluoromethanesulfonate. This allylation process, using organoborates, indicates the transfer of allyl groups from boron, not silicon, and shows moderate levels of diastereoselection (Hunter et al., 1994).
Cyanation Reactions
The compound is involved in cyanation reactions, such as the cyanation of allylic carbonates and acetates with trimethylsilyl cyanide, catalyzed by palladium complex. This process yields β,γ-unsaturated nitriles in high yields, highlighting its utility in creating specific chemical structures (Tsuji et al., 1993).
Use in Bronsted Acid Catalysis
This compound is also used in Bronsted acid-catalyzed reactions. Various acetals or alcohols react with this compound under mild conditions to give good yields of corresponding products. The catalyst in these reactions can be recovered and reused, offering economic and ecological advantages (Barbero et al., 2010).
Palladium-Catalyzed Silylation
The compound is involved in palladium-catalyzed silylation of allylic acetates, facilitating the formation of allylic silanes in high yields. This process represents an important synthetic route for various chemical products (Tsuji et al., 1993).
Synthesis of Carbocycles and Heterocycles
2-(Trimethylsilylmethyl)allyltrimethylsilane, derived from this compound, enables the one-pot synthesis of functional methylene cycloalcanes and 4-methylene N-alkyl piperidines, demonstrating its application in synthesizing diverse chemical structures (Guyot et al., 1991).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may cause respiratory irritation, skin irritation, and serious eye irritation .
Future Directions
2-(Trimethylsilylmethyl)allyl acetate is commonly used as an intermediate in organic synthesis. It has a wide range of applications in the synthesis of bioactive organic compounds, such as drugs and pesticides . Its use in palladium-catalyzed reactions suggests potential for further exploration in the field of organic chemistry .
Properties
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWABMHZKGCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403196 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72047-94-0 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(Trimethylsilylmethyl)allyl acetate useful in organic synthesis?
A: this compound acts as a precursor to trimethylenemethane (TMM), a highly reactive intermediate that readily participates in cycloaddition reactions. [, ] This allows for the efficient construction of complex ring structures, such as cyclopentanes and pyrrolidines, from simpler starting materials. [, , ]
Q2: Can you elaborate on the role of palladium catalysts in these reactions?
A: Palladium(0) catalysts are crucial for generating the reactive TMM intermediate from this compound. [, ] The palladium coordinates to the allylic acetate moiety, facilitating the elimination of the acetate group and the trimethylsilyl group. This generates the TMM intermediate, which can then react with various electron-deficient partners, such as p-benzoquinones, ketimines, or imines, in a [3+2] cycloaddition manner. [, , ]
Q3: What makes the reactions of TMM, generated from this compound, particularly interesting for synthesizing chiral compounds?
A: Researchers have successfully developed asymmetric versions of the TMM [3+2] cycloaddition reaction. [, ] By employing chiral phosphoramidite ligands in conjunction with the palladium catalyst, they achieved high enantioselectivities, meaning one enantiomer of the product is formed preferentially. This is particularly important for synthesizing biologically active compounds where chirality plays a crucial role. [, ]
Q4: Can the structure of this compound be modified to influence the reaction outcome?
A: Yes, studies have shown that introducing substituents on the allylic system of this compound can affect the regioselectivity of the cycloaddition reaction. [] For instance, using a donor bearing a nitrile group led to different regioisomers depending on the reaction conditions and the choice of ligand. [] This highlights the potential for fine-tuning the reaction pathway through subtle structural modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)
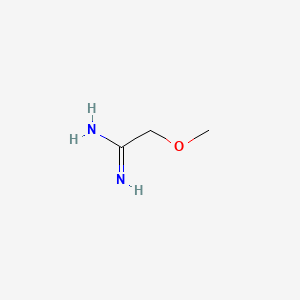
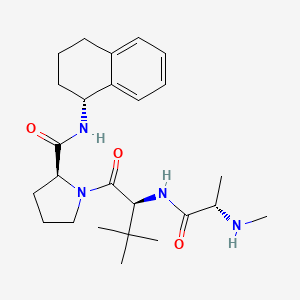



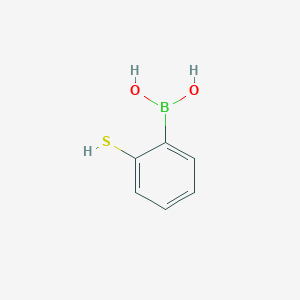
![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
